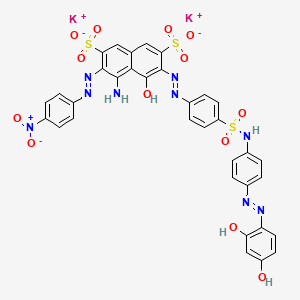
2,7-Naphthalenedisulfonic acid, 4-amino-6-((4-(((4-((2,4-dihydroxyphenyl)azo)phenyl)amino)sulfonyl)phenyl)azo)-5-hydroxy-3-((4-nitrophenyl)azo)-, potassium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Naphthalenedisulfonic acid, 4-amino-6-[2-[4-[[[4-[2-(2,4-dihydroxyphenyl)diazenyl]phenyl]amino]sulfonyl]phenyl]diazenyl]-5-hydroxy-3-[2-(4-nitrophenyl)diazenyl]- (potassium salt) is a complex organic compound known for its vibrant color properties. This compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. Azo dyes are widely used in various industries, including textiles, food, and cosmetics, due to their bright and diverse color range.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 4-amino-6-[2-[4-[[[4-[2-(2,4-dihydroxyphenyl)diazenyl]phenyl]amino]sulfonyl]phenyl]diazenyl]-5-hydroxy-3-[2-(4-nitrophenyl)diazenyl]- (potassium salt) involves multiple steps, including diazotization and coupling reactions. The process typically starts with the diazotization of aromatic amines, followed by coupling with other aromatic compounds to form the azo linkage. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency, yield, and purity. Industrial methods may also involve additional purification steps, such as crystallization or chromatography, to remove impurities and achieve the desired quality of the final product.
化学反応の分析
Types of Reactions
2,7-Naphthalenedisulfonic acid, 4-amino-6-[2-[4-[[[4-[2-(2,4-dihydroxyphenyl)diazenyl]phenyl]amino]sulfonyl]phenyl]diazenyl]-5-hydroxy-3-[2-(4-nitrophenyl)diazenyl]- (potassium salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonated aromatic compounds, while reduction typically produces aromatic amines.
科学的研究の応用
2,7-Naphthalenedisulfonic acid, 4-amino-6-[2-[4-[[[4-[2-(2,4-dihydroxyphenyl)diazenyl]phenyl]amino]sulfonyl]phenyl]diazenyl]-5-hydroxy-3-[2-(4-nitrophenyl)diazenyl]- (potassium salt) has several scientific research applications:
Chemistry: Used as a dye in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in staining techniques for microscopy to visualize cellular structures.
Medicine: Investigated for potential therapeutic applications, such as targeting specific biological pathways.
Industry: Utilized in the production of colored materials, including textiles, plastics, and inks.
作用機序
The mechanism of action of this compound involves its interaction with molecular targets through its azo groups and aromatic rings. The compound can form stable complexes with metal ions, which can influence its color properties and reactivity. Additionally, the presence of sulfonic acid groups enhances its solubility in water, making it suitable for various applications.
類似化合物との比較
Similar Compounds
C.I. Direct Green 6: A similar compound with comparable dyeing properties.
C.I. Direct Black 19: Another azo dye with similar structural features but different color properties.
4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid monosodium salt: Shares structural similarities but differs in its specific applications and properties.
Uniqueness
2,7-Naphthalenedisulfonic acid, 4-amino-6-[2-[4-[[[4-[2-(2,4-dihydroxyphenyl)diazenyl]phenyl]amino]sulfonyl]phenyl]diazenyl]-5-hydroxy-3-[2-(4-nitrophenyl)diazenyl]- (potassium salt) is unique due to its specific combination of functional groups, which confer distinct color properties and reactivity. Its ability to form stable complexes with metal ions and its high solubility in water make it particularly valuable in various industrial and research applications.
特性
CAS番号 |
84878-17-1 |
|---|---|
分子式 |
C34H23K2N9O13S3 |
分子量 |
940.0 g/mol |
IUPAC名 |
dipotassium;5-amino-3-[[4-[[4-[(2,4-dihydroxyphenyl)diazenyl]phenyl]sulfamoyl]phenyl]diazenyl]-4-hydroxy-6-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C34H25N9O13S3.2K/c35-31-30-18(15-28(58(51,52)53)32(31)40-37-20-5-9-23(10-6-20)43(47)48)16-29(59(54,55)56)33(34(30)46)41-38-21-7-12-25(13-8-21)57(49,50)42-22-3-1-19(2-4-22)36-39-26-14-11-24(44)17-27(26)45;;/h1-17,42,44-46H,35H2,(H,51,52,53)(H,54,55,56);;/q;2*+1/p-2 |
InChIキー |
JZZGLPWSAHWUNU-UHFFFAOYSA-L |
正規SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=CC=C(C=C5)[N+](=O)[O-])N)O)N=NC6=C(C=C(C=C6)O)O.[K+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



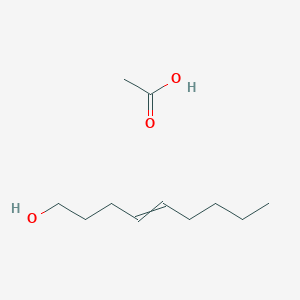

![1,1'-Ethane-1,2-diylbis[4-(benzyloxy)benzene]](/img/structure/B14414552.png)
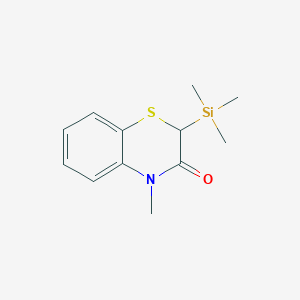
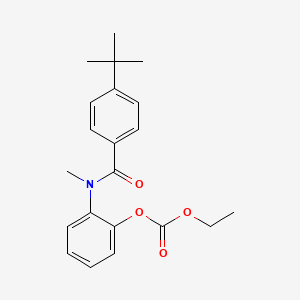

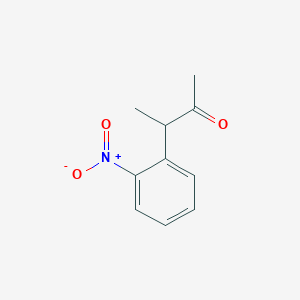
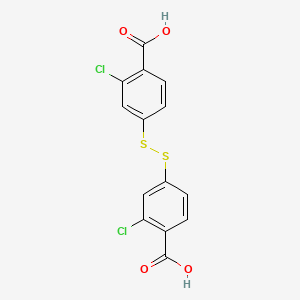
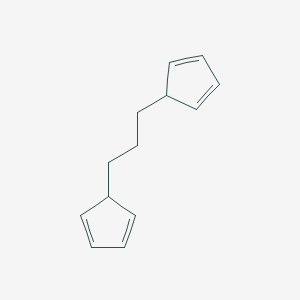
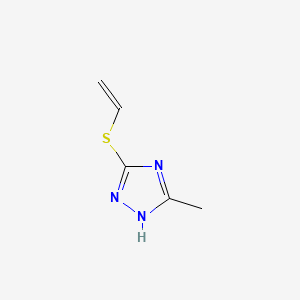
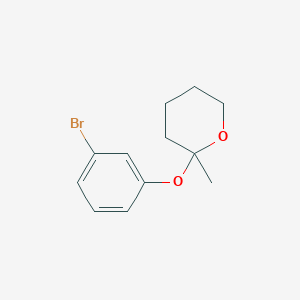
![4-{Bis[4-(dimethylamino)phenyl]methyl}-N-ethylnaphthalen-1-amine](/img/structure/B14414594.png)
![2-Phenyl-5-propoxypyrazolo[1,5-a]pyrimidine](/img/structure/B14414595.png)
